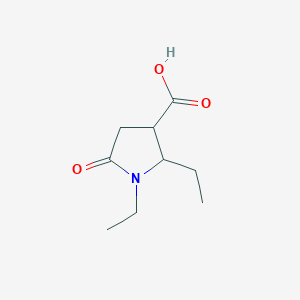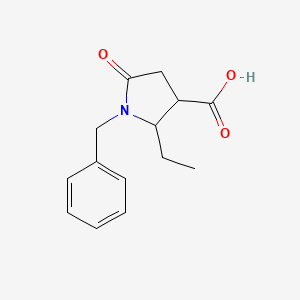![molecular formula C13H13NO3 B8048569 1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048569.png)
1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique indeno-pyrrole structure, which makes it an interesting subject for various scientific studies
Preparation Methods
The synthesis of 1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione involves several steps. One common method involves the use of Diels-Alder chemistry. The compound can be synthesized by reacting 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione with furfuryl alcohol . This reaction typically requires specific conditions, such as the presence of a solvent like xylene and an antioxidant like hydroquinone . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Diels-Alder reactions, which are commonly used to synthesize polymerization initiators and cross-linkers . Common reagents used in these reactions include furfuryl alcohol and anthracenemethanol . The major products formed from these reactions are typically polymers with excellent cleavage and reformation properties .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of self-healing polymers . These polymers have the ability to undergo cleavage and reformation, making them useful in various industrial applications. In biology and medicine, derivatives of this compound have shown potential as biologically active agents with antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used in the development of advanced materials, such as UV-curable coatings with self-healing properties .
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione involves its ability to participate in Diels-Alder reactions. This allows it to form stable adducts with various dienophiles, leading to the formation of polymers with self-healing properties . The molecular targets and pathways involved in its biological activity are related to its interaction with cellular components, leading to antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives . These compounds also exhibit significant biological activities and are used in the development of pharmaceuticals and advanced materials. the unique indeno-pyrrole structure of this compound sets it apart, providing distinct properties and applications .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-6-5-14-11(16)7-10-12(14)8-3-1-2-4-9(8)13(10)17/h1-4,10,12,15H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTKCILRGNPNBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C3C2=O)N(C1=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C3=CC=CC=C3C2=O)N(C1=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
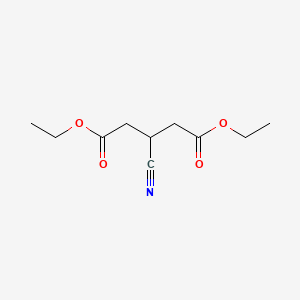
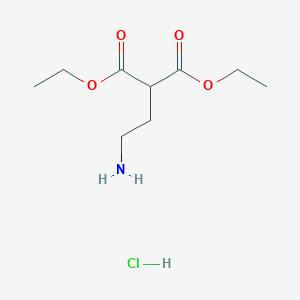

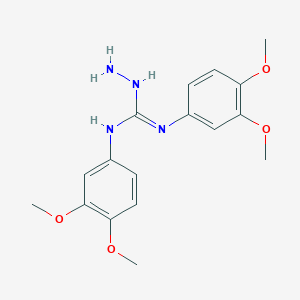
![N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine](/img/structure/B8048508.png)
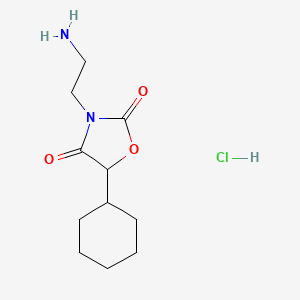
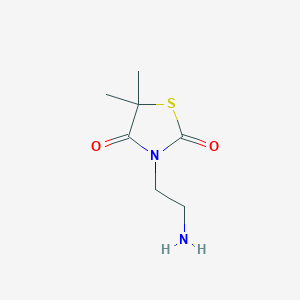
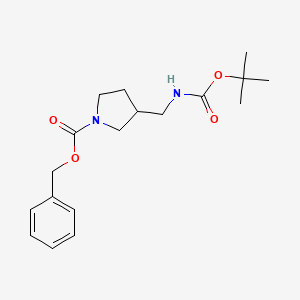
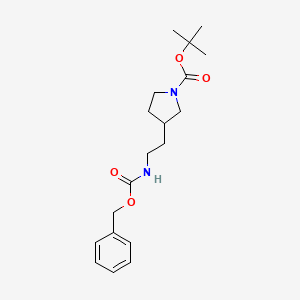
![1-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine](/img/structure/B8048552.png)
![3-[2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B8048558.png)
![1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048564.png)
